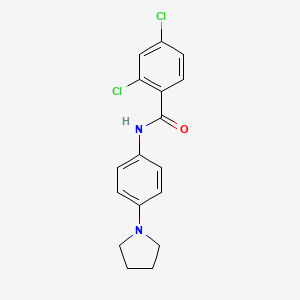

2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O/c18-12-3-8-15(16(19)11-12)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQZLAMXGZTLMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323961 | |

| Record name | 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648974 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

251097-22-0 | |

| Record name | 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorobenzoic acid and 4-aminopyrrolidine.

Amide Formation: The carboxylic acid group of 2,4-dichlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. This activated intermediate then reacts with 4-aminopyrrolidine to form the desired amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups attached to the benzene ring or the pyrrolidine ring.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

Substitution: Depending on the nucleophile used, products such as 2,4-diamino-N-(4-pyrrolidin-1-ylphenyl)benzamide or 2,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide can be formed.

Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction can yield alcohols or amines.

Hydrolysis: Hydrolysis results in the formation of 2,4-dichlorobenzoic acid and 4-aminopyrrolidine.

Scientific Research Applications

2,4-Dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.

Comparison with Similar Compounds

Physicochemical Properties

- logP values range from 3.5 (pyrrolidine derivative, estimated) to 4.647 (chloro-methoxyphenyl analog), indicating moderate lipophilicity suitable for blood-brain barrier penetration or membrane-bound targets .

- Polar surface area (e.g., 30.26 Ų in ) correlates with hydrogen-bonding capacity, critical for solubility and protein interactions .

Structure-Activity Relationship (SAR) Insights

Pyrrolidine vs. Aminoethyl Groups: Pyrrolidine’s cyclic amine may improve metabolic stability compared to linear aminoethyl chains, which are prone to oxidation .

Chlorine Substitution : 2,4-Dichloro patterns enhance electrophilicity and binding to hydrophobic pockets, as seen in DHFR inhibitors .

Heterocyclic vs.

Biological Activity

2,4-Dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide is a synthetic organic compound belonging to the class of benzamides. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in scientific research.

Chemical Structure and Properties

The structure of this compound features:

- Two chlorine atoms at the 2 and 4 positions of the benzene ring.

- A pyrrolidine ring attached to the phenyl group via an amide linkage.

This configuration is crucial for its interaction with biological targets, influencing its pharmacological properties.

Target Interactions

The compound is hypothesized to interact with various proteins and enzymes. Similar compounds have shown that they can bind to active sites of enzymes or receptors, altering their function. This interaction may affect biochemical pathways related to:

- Cell growth

- Metabolism

- Signal transduction

Biochemical Pathways

Research indicates that this compound may influence several key pathways:

- Cellular proliferation : Potentially affecting cancer cell growth.

- Inflammatory response : Involvement in anti-inflammatory mechanisms.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, derivatives with similar structures have been evaluated against various cancer cell lines, showcasing significant inhibitory effects. In particular:

- IC50 values (the concentration required to inhibit cell growth by 50%) were assessed in multiple studies:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (Lung cancer) | Not directly reported |

| Similar derivatives | HeLa (Cervical cancer) | 3.72 ± 0.91 |

| Similar derivatives | MCF-7 (Breast cancer) | 9.23 ± 0.56 |

These findings suggest that the compound may serve as a lead for developing novel anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it may exhibit activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds ranged between 3.12 and 12.5 μg/mL, indicating promising antibacterial efficacy compared to standard antibiotics like ciprofloxacin .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Anticancer Evaluation : In vitro studies demonstrated that similar compounds effectively inhibited tumor growth in various cancer models, suggesting that this compound could be developed further for therapeutic use .

- Antimicrobial Testing : Research on pyrrolyl benzamide derivatives showed significant activity against Mycobacterium tuberculosis, with some exhibiting MIC values comparable to established treatments .

- Mechanistic Studies : Investigations into the biochemical pathways affected by this compound revealed potential interactions with key enzymes involved in cellular signaling and metabolism .

Q & A

Basic: What are the key synthetic routes for preparing 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide?

Answer:

The compound is typically synthesized via coupling reactions between 2,4-dichlorobenzoyl chloride and 4-pyrrolidin-1-ylaniline. A Schotten-Baumann reaction under basic aqueous conditions (e.g., NaHCO₃ or NaOH) is commonly employed to form the amide bond. Post-reaction purification involves normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) to isolate the product with >95% purity . Alternative routes include Ullmann coupling or Buchwald-Hartwig amidation for aryl amine intermediates, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states, guiding solvent selection (e.g., DMF vs. THF) and catalyst efficiency. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error. For example, transition-state analysis identifies optimal temperatures (80–100°C) and avoids competing side reactions like N-oxide formation . Machine learning models trained on kinetic data further refine reaction conditions (e.g., 1.2:1 acyl chloride-to-amine ratio) .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR verify the benzamide backbone (δ 7.5–8.0 ppm for aromatic protons) and pyrrolidine substituents (δ 1.8–2.5 ppm for methylene groups) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 390.1) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities like unreacted aniline .

Advanced: How can researchers resolve discrepancies in biological activity data for this compound across studies?

Answer:

Contradictions often arise from assay variability (e.g., cell-based vs. receptor-binding assays). To mitigate:

- Use standardized protocols (e.g., IC₅₀ determination at fixed ATP concentrations for kinase assays).

- Include positive controls (e.g., dopamine D3 antagonists like SB-277011) to calibrate activity .

- Perform meta-analyses of raw data to identify outliers caused by solvent effects (e.g., DMSO concentration >0.1% alters receptor binding) .

Basic: What are the potential medicinal chemistry applications of this compound?

Answer:

- Dopamine Receptor Studies : The pyrrolidine moiety enhances D3 receptor selectivity (Ki < 50 nM) over D2, making it a tool compound for neurological research .

- Kinase Inhibition : The dichlorophenyl group interacts with hydrophobic kinase pockets (e.g., JAK2), enabling structure-activity relationship (SAR) studies .

- PET Tracer Development : Radiolabeling with ¹¹C or ¹⁸F facilitates imaging of receptor density in vivo .

Advanced: What strategies mitigate side reactions during large-scale synthesis?

Answer:

- Protecting Groups : Boc-protect the pyrrolidine nitrogen during amide coupling to prevent N-acylation byproducts .

- Process Optimization : Use anhydrous DMF as a solvent to suppress hydrolysis of the acyl chloride intermediate.

- In-line Monitoring : ReactIR tracks reaction progress in real-time, halting at >90% conversion to avoid dimerization .

- Continuous Flow Reactors : Immobilized Pd catalysts in flow systems reduce metal leaching and improve yield (85–92%) .

Advanced: How to design a scalable reactor system for this compound?

Answer:

- Reactor Type : Tubular continuous flow reactors with segmented gas-liquid flow enhance mixing and heat transfer.

- Conditions : Residence time 30–60 min, temperature 80–100°C, and 20 bar pressure for Pd-catalyzed steps .

- Purification : Membrane filtration (e.g., nanofiltration) removes unreacted starting materials, achieving >90% purity without chromatography .

Basic: How does structural modification of the pyrrolidine group affect bioactivity?

Answer:

- Ring Expansion : Replacing pyrrolidine with piperidine reduces D3 selectivity (ΔKi = +20 nM) due to increased steric bulk .

- N-Methylation : Enhances metabolic stability (t₁/₂ > 120 min in liver microsomes) but decreases solubility (logP increases by 0.5) .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : SwissADME or ADMETlab estimate bioavailability (%F = 65–75%), blood-brain barrier penetration (BBB+), and CYP450 inhibition (CYP3A4 IC₅₀ = 2.1 µM) .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model binding to D3 receptors, identifying key residues (e.g., Asp110 for hydrogen bonding) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation (LD₅₀ = 250 mg/kg in rats).

- Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid releasing toxic chlorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.